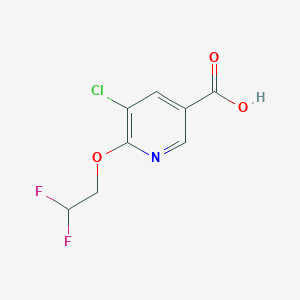
5-Chloro-6-(2,2-difluoroethoxy)pyridine-3-carboxylic acid
Overview
Description
5-Chloro-6-(2,2-difluoroethoxy)pyridine-3-carboxylic acid is a derivative of pyridinecarboxylic acid . It is a halogenated heterocyclic compound . The compound is a powder in physical form .
Molecular Structure Analysis
The molecular weight of this compound is 237.59 . The InChI code for the compound is1S/C8H6ClF2NO3/c9-5-1-4 (8 (13)14)2-12-7 (5)15-3-6 (10)11/h1-2,6H,3H2, (H,13,14) .
Scientific Research Applications
Environmental Science Applications
The study by Pan et al. (2018) focuses on the distribution of novel fluorinated compounds, including various perfluoroalkyl ether carboxylic and sulfonic acids, in surface waters across different countries. This research underscores the global dispersal and presence of novel PFASs in the environment, indicating potential environmental persistence and bioaccumulation risks associated with these compounds, including derivatives similar to 5-Chloro-6-(2,2-difluoroethoxy)pyridine-3-carboxylic acid (Pan et al., 2018).
Materials Science and Coordination Chemistry
In materials science, An et al. (2005) synthesized open-framework polar compounds using pyridine-3-carboxylic acid as a building block, leading to novel rare-earth polyoxometalates. These compounds exhibit unique 3D open frameworks with potential applications in magnetism and catalysis (An et al., 2005).
Chemical Synthesis and Functionalization
Research on the functionalization and synthesis of pyridine derivatives, including compounds similar to this compound, is crucial for developing new chemical entities with potential applications in pharmaceuticals, agrochemicals, and materials science. Studies by Cottet and Schlosser (2004), Bobbio and Schlosser (2005), and others have explored various methodologies for the selective functionalization and conversion of chloro-, bromo-, and iodo(trifluoromethyl)pyridines into carboxylic acids and other derivatives, demonstrating the versatility of these compounds in synthetic chemistry (Cottet & Schlosser, 2004), (Bobbio & Schlosser, 2005).
properties
IUPAC Name |
5-chloro-6-(2,2-difluoroethoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO3/c9-5-1-4(8(13)14)2-12-7(5)15-3-6(10)11/h1-2,6H,3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNVGQDPQPPZNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)OCC(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

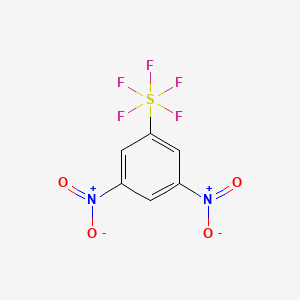
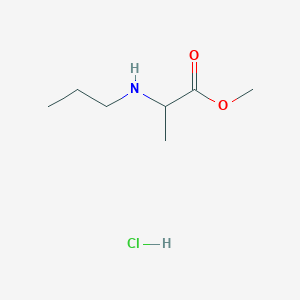
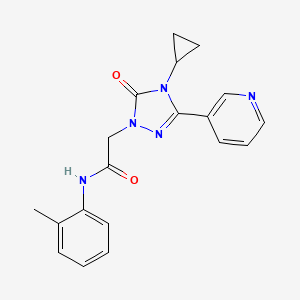
![N-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2726513.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B2726514.png)
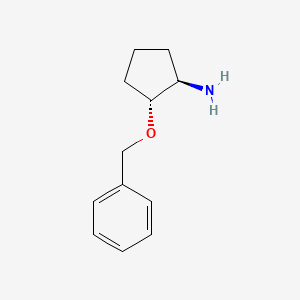
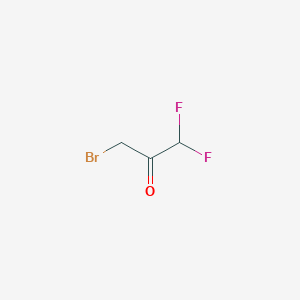
![(2-Amino-1-(4-(4-fluorophenyl)thiazol-2-yl)indolizin-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2726520.png)
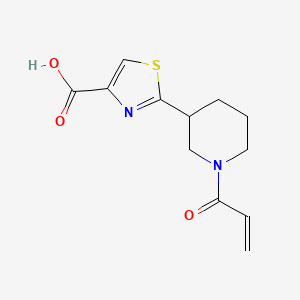
![N-(3-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)acetamide](/img/structure/B2726524.png)

![N-[(4-cyclohexyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2726527.png)

![ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2726530.png)